Superior Anti-HBV Activity of l-Sophoridine in HepG2.2.15 Cells
In a direct head-to-head comparison using HBV-transfected HepG2.2.15 cells, l-Sophoridine reduced cell medium HBV DNA levels more than matrine, oxymatrine, or sophocarpine at identical concentrations of 0.4–1.6 mM [1]. After 72 hours, 0.4 and 0.8 mM sophoridine reduced HBsAg and intracellular HBV DNA levels more potently than any of the three comparators [1].
| Evidence Dimension | Anti-HBV potency |
|---|---|
| Target Compound Data | Superior HBV DNA reduction at 0.4–1.6 mM; superior HBsAg and intracellular HBV DNA reduction at 0.4 and 0.8 mM at 72h |
| Comparator Or Baseline | Matrine, oxymatrine, sophocarpine (0.4–1.6 mM) |
| Quantified Difference | l-Sophoridine produced more potent anti-HBV effects than all three comparators across multiple viral markers |
| Conditions | HepG2.2.15 HBV-transfected cell line; 24h and 72h exposure; 0.4–1.6 mM concentration range |
Why This Matters
For antiviral screening programs focused on HBV, l-Sophoridine offers quantitatively superior potency relative to other matrine-type alkaloids, potentially reducing the concentration needed for therapeutic effect and minimizing off-target exposure.
- [1] Chen JX, et al. Anti-hepatitis B virus effect of matrine-type alkaloid and involvement of p38 MAPK and TRAF6. Virus Research. 2016;215:104-113. View Source
